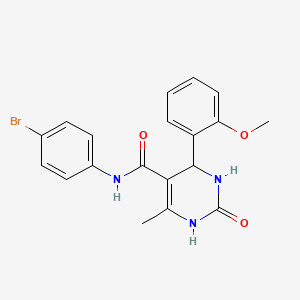

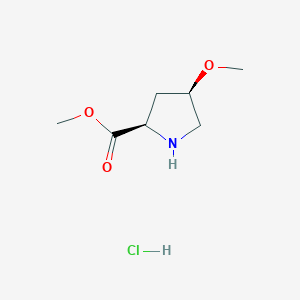

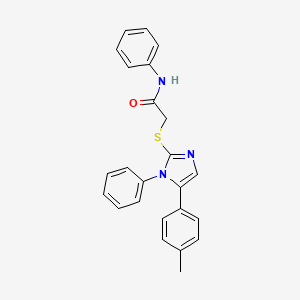

![molecular formula C18H11ClFN5O2 B2895335 N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-fluorobenzamide CAS No. 919842-15-2](/img/structure/B2895335.png)

N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-fluorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Anticancer Activity

Pyrazolo[3,4-d]pyrimidines, the class of compounds to which this molecule belongs, are well-known for their anticancer activity . They exert this effect by inhibiting eukaryotic protein kinases , which are enzymes that modify other proteins by chemically adding phosphate groups to them. This process, known as phosphorylation, is a crucial part of many cellular processes, including cell division and growth. By inhibiting protein kinases, these compounds can disrupt the growth and proliferation of cancer cells .

Antimicrobial Properties

Recently, pyrazolo[3,4-d]pyrimidines have become increasingly attractive for their potential antimicrobial properties . They have been found to be effective against bacteria such as Staphylococcus aureus and Escherichia coli . This makes them potentially useful in the prevention and treatment of bacterial infections, particularly in cancer patients who are often at increased risk of such infections .

Synergistic Effects with Antibiotics

In addition to their direct antimicrobial effects, some pyrazolo[3,4-d]pyrimidines have been found to interact synergistically with certain antibiotics . This means that the combined effect of the pyrazolo[3,4-d]pyrimidine and the antibiotic is greater than the sum of their individual effects. This could potentially allow for lower doses of antibiotics to be used, reducing the risk of side effects and the development of antibiotic resistance .

Anti-Inflammatory Activity

Some derivatives of pyrazolo[3,4-d]pyrimidin-4-ones have shown promising anti-inflammatory activity . They have been found to be effective in the carrageenan-induced paw edema test in rats, a common model for inflammation . This suggests that they could potentially be used in the treatment of inflammatory conditions .

Minimal Ulcerogenic Effects

One of the major drawbacks of many anti-inflammatory drugs is their tendency to cause ulcers in the stomach and intestines. However, some pyrazolo[3,4-d]pyrimidin-4-ones have been found to have minimal ulcerogenic effects . This could make them a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Lipophilicity and Biological Response

The lipophilicity of these compounds, as measured by their C log P values, has been found to influence their biological response . Lipophilicity is a measure of a compound’s ability to dissolve in fats, oils, and lipids. Compounds with higher lipophilicity are often more readily absorbed by the body and can more easily cross cell membranes. This could potentially enhance the effectiveness of these compounds .

Propiedades

IUPAC Name |

N-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-3-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11ClFN5O2/c19-12-4-2-6-14(8-12)25-16-15(9-22-25)18(27)24(10-21-16)23-17(26)11-3-1-5-13(20)7-11/h1-10H,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KENNZRKTMGEHEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11ClFN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-fluorobenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

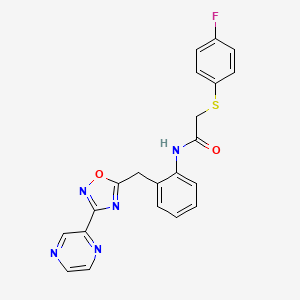

![2-[(4-Ethylphenyl)methylidene]propanedinitrile](/img/structure/B2895253.png)

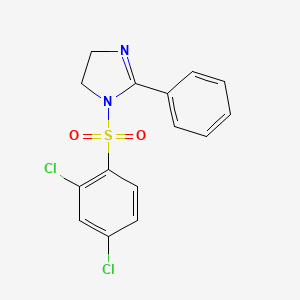

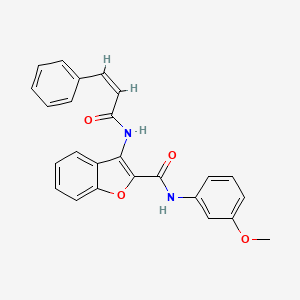

![[4-(furan-2-carbonyl)piperazin-1-yl]-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]methanone](/img/structure/B2895254.png)

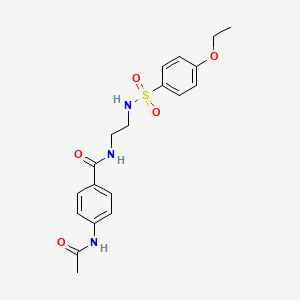

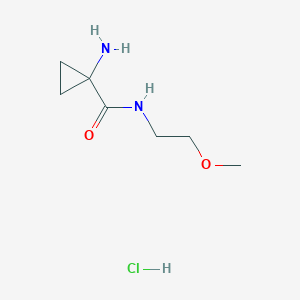

![N-cyclopentyl-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2895260.png)

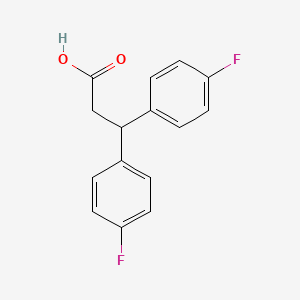

![8-((4-Chlorophenyl)sulfonyl)-4-(mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2895269.png)

![4-[(2,4-dichloroanilino)methyl]-1(2H)-phthalazinone](/img/structure/B2895270.png)